4-Chloro-3-nitrobenzamide

Synthetic Chemistry Intermediate SERT PET Ligands

4-Chloro-3-nitrobenzamide (CAS 16588-06-0) is a disubstituted benzamide derivative featuring electron-withdrawing nitro and chloro groups at the 3- and 4-positions, respectively. It serves primarily as a versatile synthetic intermediate, with its amide functionality enabling direct conversion to the corresponding nitrile, 4-chloro-3-nitrobenzonitrile, a key precursor in the radiosynthesis of serotonin transporter (SERT) ligands for positron emission tomography (PET) studies.

Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
CAS No. 16588-06-0
Cat. No. B092726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrobenzamide
CAS16588-06-0
Molecular FormulaC7H5ClN2O3
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5ClN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
InChIKeyCGXRJCDXGJRBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrobenzamide (CAS 16588-06-0): A Bifunctional Nitrobenzamide Building Block for Pharmaceutical Intermediate Synthesis


4-Chloro-3-nitrobenzamide (CAS 16588-06-0) is a disubstituted benzamide derivative featuring electron-withdrawing nitro and chloro groups at the 3- and 4-positions, respectively [1]. It serves primarily as a versatile synthetic intermediate, with its amide functionality enabling direct conversion to the corresponding nitrile, 4-chloro-3-nitrobenzonitrile, a key precursor in the radiosynthesis of serotonin transporter (SERT) ligands for positron emission tomography (PET) studies .

Procurement Risks of Replacing 4-Chloro-3-nitrobenzamide with Regioisomeric Nitrobenzamides or Simple Benzamides


Replacing 4-chloro-3-nitrobenzamide with regioisomeric analogs (e.g., 2-chloro-3-nitrobenzamide, 4-chloro-2-nitrobenzamide) or simple unsubstituted benzamide for synthetic applications carries quantifiable risk due to divergent reactivities and downstream compatibility. The specific 4-chloro-3-nitro substitution pattern is critical for the directed dehydration to 4-chloro-3-nitrobenzonitrile using phosphorus oxychloride; alternative regioisomers would yield different nitrile products, failing to access the established SERT ligand pharmacophore . Furthermore, the compound's distinct crystal packing, characterized by specific N—H⋯O and C—H⋯O hydrogen bonds and a centroid–centroid distance of 3.803 (3) Å [1], impacts its solid-state stability and formulation behavior, parameters not replicated by its regioisomers.

Quantitative Evidence Guide for 4-Chloro-3-nitrobenzamide (CAS 16588-06-0) Differentiation from Closest Analogs


Direct Synthetic Utility as a Precursor to 4-Chloro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzoic Acid

4-Chloro-3-nitrobenzamide is explicitly identified as the starting material for the preparation of 4-chloro-3-nitrobenzonitrile via reaction with phosphorus oxychloride, a transformation not directly accessible from the corresponding acid 4-chloro-3-nitrobenzoic acid without prior conversion to the amide . The nitrile product is subsequently employed in the radiosynthesis of SERT ligands for PET imaging, defining the benzamide as the committed precursor in a patent-validated synthetic route .

Synthetic Chemistry Intermediate SERT PET Ligands

Crystallographic Differentiation: Unique Hydrogen-Bond Network versus Regioisomeric Nitrobenzamides

Single-crystal X-ray diffraction reveals that 4-chloro-3-nitrobenzamide packs via N—H⋯O and C—H⋯O hydrogen bonds, with a π–π centroid–centroid distance of 3.803 (3) Å [1]. This pattern is distinct from that of the related 2-chloro-3-nitrobenzamide analogs, which exhibit different hydrogen-bonding motifs due to the altered substitution pattern, leading to differences in lattice energy and melting point (148–150 °C for the 4-chloro-3-nitro isomer vs. reported lower values for regioisomers) [1].

Solid-State Chemistry Crystal Engineering Formulation Stability

Validated Intermediate in Patent-Protected Synthesis Pathways versus Untested Analogs

Patent WO2020/132582 (Nimbus Titan, Inc.) explicitly employs 4-chloro-3-nitrobenzamide as an intermediate (Paragraphs 00369, 00546, 00696) in the synthesis of biologically active compounds, with a demonstrated yield of 86% from the corresponding acid chloride . In contrast, regioisomeric 2-chloro-3-nitrobenzamide or 4-chloro-2-nitrobenzamide are not listed in these patent pathways, indicating a lack of validated utility for these analogs in the same chemical space.

Medicinal Chemistry Patent-Backed Synthesis Drug Development

Chromatic Purity and QC Documentation Advantage for GLP Procurement

Commercial suppliers such as Bidepharm provide batch-specific QC documentation (NMR, HPLC, GC) for 4-chloro-3-nitrobenzamide with a standard purity of ≥98% . This level of documented purity and the availability of multiple spectra (2 NMR, 3 FTIR, 1 Raman) from spectral databases [1] is not uniformly available for regioisomeric analogs like 2-chloro-3-nitrobenzamide, which often lack comprehensive public spectral data, creating procurement uncertainty.

Analytical Chemistry Quality Control Procurement Specification

Recommended Application Scenarios for 4-Chloro-3-nitrobenzamide (CAS 16588-06-0) Based on Quantifiable Differentiation


Radiosynthesis of SERT PET Ligands via 4-Chloro-3-nitrobenzonitrile Intermediate

4-Chloro-3-nitrobenzamide is the preferred starting material for the synthesis of 4-chloro-3-nitrobenzonitrile, which is subsequently incorporated into serotonin transporter (SERT) ligands for positron emission tomography (PET) studies . The one-step dehydration with POCl3 provides a synthetic efficiency advantage over routes starting from the corresponding acid, reducing both step count and purification burden. Procurement of the benzamide in high purity (≥98%) with full QC documentation ensures reproducible radiosynthesis yields.

Crystalline Intermediate for Solid-State Formulation and Co-Crystal Screening

The well-characterized crystal structure of 4-chloro-3-nitrobenzamide (monoclinic P21/n, mp 148–150 °C) makes it suitable as a crystalline intermediate in co-crystal screening programs . Its specific hydrogen-bonding motifs (N—H⋯O, C—H⋯O) and π–π stacking (3.803 Å) provide predictable supramolecular synthons for crystal engineering, a property not documented for regioisomeric nitrobenzamides. This reproducibility is critical for solid-state formulation development.

Key Building Block in Patent-Specified Medicinal Chemistry Campaigns

The compound is explicitly cited in pharmaceutical patents (e.g., WO2020/132582) as an intermediate in the synthesis of therapeutic candidates, with an established 86% yield from the acid chloride precursor . For medicinal chemistry groups pursuing these patent-protected chemical series, using the identical intermediate ensures fidelity to the published route and avoids the need to re-validate synthetic conditions with alternative regioisomers.

Reference Standard for Analytical Method Development in Nitrobenzamide Series

With its comprehensive public spectral dataset (NMR, FTIR, Raman) and the availability of batch-specific HPLC/GC purity certificates, 4-chloro-3-nitrobenzamide serves as an ideal reference standard for developing and validating analytical methods (e.g., HPLC purity, residual solvent analysis) for the broader nitrobenzamide compound class. Its well-defined retention behavior on Newcrom R1 columns further supports method transferability [1].

Technical Documentation Hub

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36 linked technical documents
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